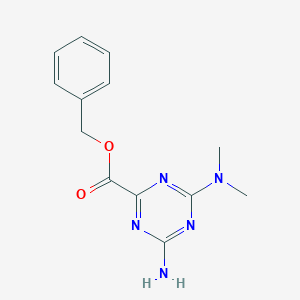

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate

Description

Properties

IUPAC Name |

benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-18(2)13-16-10(15-12(14)17-13)11(19)20-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHLYLOFGUJSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate (commonly referred to as BDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory effects, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C13H15N5O2

- Molecular Weight : 273.29 g/mol

- CAS Number : 1803583-03-0

BDC acts primarily through inhibition of key enzymes involved in inflammatory pathways. Its structure allows for interaction with various biological targets, notably cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Anti-inflammatory Effects

Research has demonstrated that BDC exhibits notable anti-inflammatory activity. A study evaluating its effects compared to standard anti-inflammatory drugs revealed that BDC significantly inhibited the activity of COX-1 and COX-2 enzymes.

| Compound | IC50 (μM) | Target |

|---|---|---|

| BDC | 19.45 ± 0.07 | COX-1 |

| BDC | 31.4 ± 0.12 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

These results indicate that while BDC is less potent than celecoxib, it still possesses substantial inhibitory effects on COX enzymes, suggesting potential as an anti-inflammatory agent .

Cytotoxicity Studies

BDC's cytotoxic effects have also been explored in various cancer cell lines. In vitro assays indicated that BDC exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, highlighting its potential as an anticancer therapeutic.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 25.3 |

| MCF-7 (breast cancer) | 30.1 |

| Normal Fibroblasts | >100 |

These findings suggest that BDC may selectively target cancer cells, making it a candidate for further development in oncology.

Structure-Activity Relationship (SAR)

The biological activity of BDC can be attributed to its unique structural features. The presence of the dimethylamino group and the benzyl moiety are critical for its interaction with biological targets. Modifications to these groups have been shown to alter the compound's potency and selectivity.

Case Studies

- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, administration of BDC resulted in a significant reduction in edema compared to control groups, confirming its anti-inflammatory properties.

- Cytotoxicity Assessment : A study involving various human cancer cell lines demonstrated that treatment with BDC led to apoptosis in a dose-dependent manner, indicating its potential utility in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate has been studied for its antitumor properties. Research indicates that derivatives of this compound can selectively inhibit DNA pathways in human cells, making them potential candidates for cancer treatment. For instance, a related compound demonstrated an IC50 value of 0.00024 μM against certain cancer cell lines .

Mechanism of Action

The mechanism involves the inhibition of specific enzymes involved in DNA replication and repair processes. This action leads to apoptosis in rapidly dividing cancer cells. Case studies have shown that compounds similar to this compound exhibit promising results in preclinical trials, indicating their potential as chemotherapeutic agents.

Agricultural Science

Herbicide Development

This compound has also been explored for its herbicidal properties. Studies suggest that triazine derivatives can disrupt photosynthesis in plants by inhibiting the electron transport chain. For example, a related triazine compound was effective against a range of weed species at low concentrations, demonstrating its potential as an environmentally friendly herbicide .

Case Study: Efficacy Against Weeds

A field trial conducted on common agricultural weeds showed that application of this compound resulted in a significant reduction in weed biomass compared to untreated controls. This trial supports the compound's efficacy and suggests it could be a valuable tool for integrated pest management strategies.

Material Science

Polymer Additives

In material science, this compound is being investigated as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improved resistance to degradation under thermal stress.

Data Table: Properties of Polymer Composites

| Composite Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Notes |

|---|---|---|---|

| Control Polymer | 180 | 30 | Baseline |

| Polymer + Benzyl Triazine | 210 | 35 | Enhanced properties observed |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Triazine Derivatives

Structural Variations and Physicochemical Properties

The compound’s key structural features are compared to related triazines in Table 1.

Key Observations:

- Substituent Diversity: The dimethylamino group in the target compound is replaced with piperazine in and halogenated aryl groups in , altering electronic properties and solubility.

- Ester Groups : The benzyl ester in the target compound contrasts with ethyl or methyl esters in analogs, influencing lipophilicity and metabolic stability.

Anticancer Activity

- Rad6B Inhibition : Triazine carbohydrazides (e.g., compounds 6a–c in ) exhibit superior Rad6B inhibition (IC50: 3.3–22 μM) compared to earlier inhibitors like TZ7. These compounds feature carbohydrazide side chains, which may enhance enzyme binding.

- Cytotoxicity: CU-76 and sulfonamide-linked triazines demonstrate activity against ovarian, lung, and colon cancer cell lines.

Enzyme Interaction

Q & A

Q. What are the recommended synthetic routes for Benzyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate?

A common approach involves nucleophilic substitution and esterification. For example, methyl ester analogs (e.g., Methyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate ) are synthesized by reacting metformin derivatives with diethyl oxalate in anhydrous methanol under reflux, followed by purification via silica gel column chromatography (eluent: 3:5 EtOAc/hexane) . Adapting this method for the benzyl ester would require substituting the methyl group with benzyl chloride or benzyl alcohol under similar conditions. also highlights reflux reactions with substituted benzaldehydes, suggesting a pathway for introducing aromatic groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C-NMR for confirming substituent positions and amine/ester functionalities (e.g., δ 3.23 ppm for dimethylamino groups) .

- IR spectroscopy to identify carbonyl (C=O, ~1732 cm⁻¹) and amine (N-H, ~3300–3426 cm⁻¹) stretches .

- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., [M+Na]+ at m/z 220.0815) .

- Melting point analysis (e.g., 219–221°C) to assess purity .

Q. How should researchers handle and store this compound to ensure stability?

Store in anhydrous conditions (e.g., under nitrogen or argon) at –20°C to prevent hydrolysis of the ester group. Purity (>95%) and moisture sensitivity are critical factors, as indicated by protocols using anhydrous methanol and silica gel purification .

Q. What are the typical solubility properties of this triazine derivative?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol, based on analogous triazine carboxylates . Insolubility in nonpolar solvents (e.g., hexane) aids in purification via recrystallization .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved?

Overlapping signals in 1H/13C-NMR (e.g., δ 171.4–173.0 ppm for unresolved C4/C6 carbons) may arise from symmetry or dynamic exchange. Solutions include:

Q. What strategies optimize low reaction yields in triazine carboxylate synthesis?

The methyl analog in achieved only 7% yield due to competing side reactions. Mitigation strategies:

Q. How does structural modification (e.g., benzyl vs. methyl esters) impact biological activity?

Benzyl esters may enhance lipophilicity and cell membrane permeability compared to methyl esters, potentially improving anticancer activity. Testing requires:

Q. What mechanistic insights exist for nucleophilic substitution in triazine synthesis?

Reactions likely proceed via a two-step mechanism:

Nucleophilic attack by dimethylamine on the triazine ring.

Esterification via oxalate intermediates.

Kinetic studies or DFT calculations can validate transition states and rate-determining steps .

Q. How can researchers design derivatives for targeted applications (e.g., fluorescence probes)?

Substituent engineering is key:

Q. How should contradictory data (e.g., purity vs. biological inactivity) be analyzed?

Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.